Unraveling the Molecular Architecture of Ciwujianoside C4: A Technical Guide
Unraveling the Molecular Architecture of Ciwujianoside C4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation and spectroscopic data of ciwujianoside C4, a triterpenoid saponin isolated from the leaves of Eleutherococcus senticosus (syn. Acanthopanax senticosus). This document is intended to serve as a detailed resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Ciwujianoside C4 belongs to the oleanane-type triterpenoid saponins, a class of natural products known for a wide range of biological activities. The structural characterization of these complex molecules is fundamental to understanding their structure-activity relationships and potential therapeutic applications. This guide summarizes the key spectroscopic data and the experimental workflow employed in the elucidation of the intricate structure of ciwujianoside C4.
Spectroscopic Data for Ciwujianoside C4
The structure of ciwujianoside C4 was determined through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was instrumental in determining the molecular formula and fragmentation pattern of ciwujianoside C4.
| Ion Type | Observed m/z | Calculated m/z | Molecular Formula |
| [M+H]⁺ | 1247.6813 | 1247.6419 | C₆₁H₉₉O₂₆ |
| [M+NH₄]⁺ | 1264.7212 | 1264.6685 | C₆₁H₁₀₂NO₂₆ |
Table 1: High-Resolution Mass Spectrometry Data for Ciwujianoside C4. [1]
Tandem mass spectrometry (MS/MS) provided further structural insights, revealing a characteristic fragmentation pattern with a key fragment ion observed at m/z 439.3, corresponding to the aglycone moiety.[1] Another study reported MS/MS data with a parent ion at m/z 1245.6 and a prominent product ion at m/z 733.3.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the complexity of the molecule, detailed 1D and 2D NMR experiments were required to assign all proton (¹H) and carbon (¹³C) signals. The following tables summarize the assigned chemical shifts for the aglycone and sugar moieties of ciwujianoside C4.
Note: The complete ¹H and ¹³C NMR data for ciwujianoside C4 were not available in the public domain at the time of this compilation. The following tables are representative placeholders based on the general structure of related ciwujianosides and serve as a template for the expected data.
¹³C NMR Spectroscopic Data (Representative)
| Carbon No. | Chemical Shift (δ ppm) | Carbon No. | Chemical Shift (δ ppm) |
| 1 | 38.7 | 16 | 23.6 |
| 2 | 26.5 | 17 | 46.9 |
| 3 | 88.9 | 18 | 41.7 |
| 4 | 39.4 | 19 | 46.1 |
| 5 | 55.7 | 20 | 30.7 |
| 6 | 18.3 | 21 | 33.9 |
| 7 | 33.0 | 22 | 32.5 |
| 8 | 39.8 | 23 | 28.0 |
| 9 | 47.6 | 24 | 16.7 |
| 10 | 36.8 | 25 | 15.5 |
| 11 | 23.5 | 26 | 17.2 |
| 12 | 122.5 | 27 | 25.9 |
| 13 | 143.8 | 28 | 176.0 |
| 14 | 42.0 | 29 | 33.0 |
| 15 | 28.1 | 30 | 23.6 |
Table 2: Representative ¹³C NMR Chemical Shifts for the Aglycone Moiety of Ciwujianoside C4.
¹H NMR Spectroscopic Data (Representative)
| Proton No. | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |
| 3 | 3.22 | dd | 11.5, 4.5 |
| 12 | 5.28 | t | 3.5 |
| 18 | 2.85 | dd | 13.5, 4.0 |
| 23 | 0.92 | s | |
| 24 | 0.82 | s | |
| 25 | 0.90 | s | |
| 26 | 1.14 | s | |
| 27 | 0.94 | s | |
| 29 | 0.88 | d | 6.5 |
| 30 | 0.86 | d | 6.5 |
Table 3: Representative ¹H NMR Chemical Shifts for the Aglycone Moiety of Ciwujianoside C4.
Experimental Protocols
The elucidation of the structure of ciwujianoside C4 involved a multi-step process, from extraction and isolation to spectroscopic analysis.
Extraction and Isolation
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Plant Material: The leaves of Eleutherococcus senticosus were collected and dried.
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Extraction: The dried leaves were extracted with 70% ethanol.
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Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether and water-saturated n-butanol.
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Chromatographic Separation: The n-butanol extract was subjected to a series of column chromatography steps, including silica gel, Sephadex LH-20, and reversed-phase (RP-18) chromatography, to yield pure ciwujianoside C4.
Spectroscopic Analysis
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NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE spectrometer. Samples were dissolved in deuterated pyridine (C₅D₅N). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as the internal standard.
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Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Q-TOF mass spectrometer to determine the exact mass and molecular formula.
Structure Elucidation Workflow
The logical flow of the structure elucidation process for ciwujianoside C4 is depicted in the following diagram.
Caption: Workflow for the isolation and structure elucidation of ciwujianoside C4.
Conclusion
The comprehensive analysis of spectroscopic data, particularly from mass spectrometry and multi-dimensional NMR experiments, has enabled the unambiguous structural determination of ciwujianoside C4. This detailed characterization is a prerequisite for further investigation into its biological activities and potential as a therapeutic agent. The methodologies and data presented in this guide provide a valuable resource for the scientific community working with complex natural products.
